molecular formula C11H12F3NO B14830691 (3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine

(3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine

Katalognummer: B14830691
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: LRIVTSCYDKBDGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, including the formation of the cyclopropoxy and trifluoromethyl groups, followed by the introduction of the methanamine group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Formation of the cyclopropoxy group through cyclopropanation reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: Introduction of the methanamine group through amination reactions, often using ammonia or amines as reagents.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Analyse Chemischer Reaktionen

(3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) are commonly used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

(3-Cyclopropoxy-5-(trifluoromethyl)phenyl)methanamine can be compared with similar compounds, such as:

    (3-Cyclopropoxy-5-(trifluoromethyl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

    (3-Cyclopropoxy-5-(trifluoromethyl)phenyl)propanamine: Similar structure but with a propanamine group instead of a methanamine group.

    (3-Cyclopropoxy-5-(trifluoromethyl)phenyl)butanamine: Similar structure but with a butanamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12F3NO

Molekulargewicht

231.21 g/mol

IUPAC-Name

[3-cyclopropyloxy-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-3-7(6-15)4-10(5-8)16-9-1-2-9/h3-5,9H,1-2,6,15H2

InChI-Schlüssel

LRIVTSCYDKBDGM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=CC(=C2)C(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.